molecular formula C8H9BrFNO B13291051 (1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethan-1-ol

(1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethan-1-ol

Cat. No.: B13291051
M. Wt: 234.07 g/mol
InChI Key: FSZGLIYFOXWILL-QMMMGPOBSA-N
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Description

(1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent. The reaction conditions typically include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 50°C

    Catalyst: Chiral catalysts such as borane complexes or oxazaborolidine derivatives

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high enantiomeric purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature

    Reduction: LiAlH4 in ether at 0°C to room temperature

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures

Major Products Formed

    Oxidation: (1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethanone

    Reduction: (1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethanamine

    Substitution: (1R)-2-amino-1-(5-azido-2-fluorophenyl)ethan-1-ol

Scientific Research Applications

(1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as a building block for the construction of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme-substrate interactions and receptor binding assays.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydroxyl group can participate in additional interactions, enhancing binding affinity. The bromine and fluorine atoms may contribute to the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2-amino-1-(5-chloro-2-fluorophenyl)ethan-1-ol
  • (1R)-2-amino-1-(5-bromo-2-chlorophenyl)ethan-1-ol
  • (1R)-2-amino-1-(5-bromo-2-methylphenyl)ethan-1-ol

Uniqueness

(1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens may enhance the compound’s stability and lipophilicity compared to its analogs.

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

(1R)-2-amino-1-(5-bromo-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

FSZGLIYFOXWILL-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@H](CN)O)F

Canonical SMILES

C1=CC(=C(C=C1Br)C(CN)O)F

Origin of Product

United States

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